molecular formula C10H20ClN3O2 B1382815 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride CAS No. 1803588-82-0

2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride

Cat. No.: B1382815
CAS No.: 1803588-82-0
M. Wt: 249.74 g/mol
InChI Key: KFUBNUIIBQGDOU-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride is a synthetic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with various NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the aza-Michael addition and other related reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride is unique due to its specific functional groups and the presence of the azetidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(3-carbamoylpentan-3-yl)azetidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.ClH/c1-3-10(4-2,9(11)15)13-8(14)7-5-12-6-7;/h7,12H,3-6H2,1-2H3,(H2,11,15)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUBNUIIBQGDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)NC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
Reactant of Route 2
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
Reactant of Route 3
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
Reactant of Route 4
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
Reactant of Route 5
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
Reactant of Route 6
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride

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